molecular formula C12H13N3O2 B1479013 5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097957-15-6

5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1479013
CAS No.: 2097957-15-6
M. Wt: 231.25 g/mol
InChI Key: DTVPUGVCJCNGKT-UHFFFAOYSA-N
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Description

5-(2-Aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a fused bicyclic compound featuring a tetrahydropyrrolo[3,4-c]pyrrole-dione core substituted with a 2-aminophenyl group at the 5-position.

Synthesis: A key synthesis route for related dihydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives involves visible-light photoredox catalysis. Specifically, a [3+2] cycloaddition between 2H-azirine and maleimide derivatives using 9-mesityl-10-methylacridinium perchlorate as a photocatalyst yields the dihydro intermediate, which can be aromatized to the pyrrolo[3,4-c]pyrrole-dione core using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Applications: Derivatives of this structural class, such as those bearing indole rings, have demonstrated anti-mycobacterial and antitumor activities in preliminary studies .

Properties

IUPAC Name

5-(2-aminophenyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-9-3-1-2-4-10(9)15-5-7-8(6-15)12(17)14-11(7)16/h1-4,7-8H,5-6,13H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVPUGVCJCNGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=CC=CC=C3N)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as protein methyltransferases and glycosyltransferases. These interactions are crucial as they can influence the activity of these enzymes, potentially leading to changes in cellular processes. The compound’s interaction with these enzymes is typically characterized by binding to the active site, thereby modulating the enzyme’s activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation. Additionally, it can impact metabolic pathways by modulating the activity of key metabolic enzymes, thereby affecting cellular energy production and overall metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule, leading to downstream effects on cellular functions. For example, the compound’s interaction with protein methyltransferases can inhibit their activity, resulting in altered methylation patterns and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, thereby affecting cellular energy production. Additionally, it can impact the levels of specific metabolites, leading to changes in overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability, which determine its ability to traverse cellular membranes and reach target sites.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can impact metabolic processes and energy production.

Biological Activity

The compound 5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione , also known as a pyrrolo-pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by a fused pyrrole ring system. Its molecular formula is C13H12N2O2C_{13}H_{12}N_{2}O_{2}, and it possesses significant features that may contribute to its biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₂
Molecular Weight232.25 g/mol
CAS Number1855177-29-5

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties through various mechanisms. For instance, studies have shown that pyrrole derivatives can act as inhibitors of topoisomerase I (topoI), an enzyme critical for DNA replication and transcription. The inhibition of topoI leads to the disruption of cancer cell proliferation .

The mechanism by which this compound exerts its biological effects is primarily through:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : As noted earlier, it can inhibit topoisomerases, leading to increased DNA strand breaks and apoptosis in cancer cells .

Case Studies

  • In Vitro Studies : In vitro studies have demonstrated that similar pyrrole derivatives exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values reported ranged from 5 to 20 µM depending on the specific derivative and cell line used .
  • In Vivo Studies : Animal model studies have shown that administration of pyrrole-based compounds resulted in significant tumor reduction in xenograft models. These studies highlighted the importance of dosage and administration routes in maximizing therapeutic efficacy while minimizing toxicity .

Additional Biological Activities

Beyond anticancer effects, preliminary research suggests potential anti-inflammatory and antimicrobial properties for this class of compounds. For instance:

  • Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammatory markers in animal models.
  • Antimicrobial Activity : Certain pyrrole derivatives have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione are best understood in the context of its analogs. Below is a comparative analysis based on substituents, synthesis, and applications:

Structural Comparison

Compound Name Substituent at 5-Position Core Structure Key Structural Features
Target Compound 2-Aminophenyl Tetrahydropyrrolo[3,4-c]pyrrole-dione Primary amine for potential hydrogen bonding; aromatic phenyl group for π-π interactions
5-(2-Chloroacetyl)tetrahydropyrrolo... 2-Chloroacetyl Same core Electrophilic chloroacetyl group; higher reactivity for nucleophilic substitution
5-Benzyltetrahydropyrrolo... Benzyl Same core Lipophilic benzyl group; may enhance membrane permeability
2-Methyl-5-(methylglycyl)tetrahydropyrrolo... Methylglycyl Same core Amino acid-like side chain; potential for improved solubility or targeting
5-(2-Chlorobutanoyl)tetrahydropyrrolo... 2-Chlorobutanoyl Same core Extended aliphatic chain; discontinued due to synthesis/stability challenges

Key Research Findings

  • Photoredox Synthesis : The [3+2] cycloaddition strategy (yields 55–99%) is a scalable, mild method for pyrrolo-pyrrole-dione cores .
  • Biological Potential: Indole-substituted analogs show dual anti-mycobacterial (MIC ≤ 8 µg/mL) and antitumor (IC₅₀ ~10 µM) activities, suggesting the 2-aminophenyl variant merits similar evaluation .
  • Commercial Viability : Benzyl and methylglycyl derivatives are prioritized for research due to availability, while chlorinated analogs face discontinuation .

Preparation Methods

Cycloaddition-Based Synthesis

A prominent method to prepare pyrrolo[3,4-c]pyrrole-1,3-dione derivatives involves [3+2] cycloaddition reactions between 2H-azirines and maleimides under visible light irradiation with organic photocatalysts. This method is notable for its efficiency, environmental friendliness, and broad substrate scope, allowing for good functional group tolerance.

  • Reaction Conditions: Visible light irradiation, organic photocatalyst, mild temperatures.
  • Mechanism: The 2H-azirine acts as a 3-atom component, and maleimide as a dipolarophile, forming the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core via cycloaddition.
  • Advantages: Diastereoselective, environmentally benign, and applicable to various substituted substrates.
  • Reference: This approach was reported in 2023, highlighting the synthesis of 4,6α-dihydropyrrolo[3,4-c]pyrrole-1,3-diones, closely related to the target compound.

Multicomponent Domino Reactions Involving Maleimides

Another synthetic route involves multicomponent domino reactions, such as the Levy reaction, combining indolylacetates, aldehydes, and maleimides to form complex tetracyclic frameworks including pyrrolo derivatives.

  • Key Steps:
    • Formation of a diene intermediate via condensation of indolylacetate with an aldehyde.
    • Subsequent Diels–Alder cycloaddition with maleimides to yield pyrrolocarbazole derivatives.
    • Diastereoselective control achieved by epimerization under copper sulfate catalysis.
  • Post-Synthesis Functionalization: Hydrolysis and amide coupling with primary or secondary amines to diversify the product.
  • Yields: High isolated yields (~79%) with good diastereoselectivity.
  • Relevance: Although this method targets tetracyclic pyrrolocarbazoles, the maleimide-based cycloaddition and subsequent functionalization principles are applicable to synthesizing 5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione analogs.

Palladium-Catalyzed Intramolecular Oxidative Coupling

Intramolecular oxidative coupling catalyzed by palladium complexes has been employed for the synthesis of fused nitrogen heterocycles, including pyrrole-fused systems.

  • Reaction Setup:
    • Palladium acetate as catalyst.
    • Silver acetate as oxidant.
    • Potassium carbonate as base.
    • Solvent: DMA (dimethylacetamide).
    • Temperature: ~130 °C under air atmosphere.
  • Outcome: High yields (up to 96%) of pentacyclic indole-fused indolizine derivatives, structurally related to pyrrolo-fused systems.
  • Optimization: Various oxidants and bases were screened to maximize yield and selectivity.
  • Implication: This method exemplifies oxidative coupling strategies that can be adapted for preparing 5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione by intramolecular C–N bond formation.

Chiral Phosphoric Acid-Catalyzed Condensation/Cyclization (Pictet–Spengler Type)

For derivatives bearing aminophenyl groups, chiral phosphoric acid-catalyzed Pictet–Spengler reactions have been successfully used to construct fused pyrrolo frameworks.

  • Starting Materials: 2-(1H-pyrrol-2-yl)aniline derivatives and isatins.
  • Catalyst: Chiral phosphoric acids.
  • Reaction: Condensation followed by cyclization to form spirocyclic and fused heterocyclic systems.
  • Yields and Selectivities: Excellent yields (up to 83%) and high enantioselectivities (up to 88% ee).
  • Synthetic Utility: The method allows for the synthesis of 1′,5′-dihydrospiro[indoline-3,4′-pyrrolo[3,2-c]quinolin]-2-ones, structurally analogous to the target compound.
  • Experimental Notes: Reactions are conducted under nitrogen atmosphere using Schlenk techniques; commercially available reagents are employed without further purification.
  • Reference: Demonstrated for 2-(1-benzyl-5-methyl-1H-pyrrol-2-yl)aniline derivatives, providing a useful route to aminophenyl-substituted pyrrolo compounds.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield/Selectivity Advantages References
Visible Light-Promoted [3+2] Cycloaddition 2H-azirines, maleimides, organic photocatalyst, light Good diastereoselectivity Mild, green, broad substrate scope
Multicomponent Domino Reaction (Levy) Indolylacetate, aldehydes, maleimides, CuSO4, reflux Up to 83% yield One-pot, diastereoselective, diverse ligands
Pd-Catalyzed Intramolecular Oxidative Coupling Pd(OAc)2, AgOAc, K2CO3, DMA, 130 °C, air Up to 96% yield High yield, selective C–N bond formation
Chiral Phosphoric Acid-Catalyzed Pictet–Spengler 2-(pyrrol-2-yl)anilines, isatins, chiral phosphoric acid Up to 83% yield, 88% ee Enantioselective, mild conditions

Detailed Research Findings and Notes

  • The [3+2] cycloaddition method is particularly suitable for synthesizing tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives with various substituents, including aminophenyl groups, due to its tolerance to functional groups and mild reaction conditions.

  • Multicomponent domino reactions provide a powerful synthetic tool to rapidly assemble complex fused heterocycles. The use of maleimides in these reactions is a common theme, facilitating the construction of the pyrrolo core via Diels–Alder cycloadditions.

  • The palladium-catalyzed oxidative coupling approach is highly efficient for forming fused nitrogen heterocycles through intramolecular C–N bond formation, which is essential in constructing the bicyclic framework of the target compound.

  • Chiral phosphoric acid-catalyzed Pictet–Spengler reactions offer a stereoselective route to aminophenyl-substituted pyrrolo compounds, enabling access to chiral analogs with potential biological activity.

  • Experimental procedures generally require inert atmospheres (nitrogen), use of dry solvents, and standard Schlenk techniques to ensure high purity and yield.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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